Product packaging for Belaperidone fumarate(Cat. No.:CAS No. 345226-68-8)

Belaperidone fumarate

Cat. No.: B12757020
CAS No.: 345226-68-8
M. Wt: 495.5 g/mol
InChI Key: CTDAYPHDLBRZJD-MOKUWYDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belaperidone fumarate is a chemical compound provided for research and experimental applications exclusively in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or personal use. Belaperidone was previously investigated as a potential atypical antipsychotic agent for the treatment of schizophrenia by Knoll AG . Its research value stems from its receptor binding profile as a potent and selective antagonist. Studies indicate it possesses high affinity for dopamine D4 receptors (Ki = 3.1 nM) and serotonin 5-HT2A receptors (Ki = 3.3 nM), with a significantly lower affinity for dopamine D2 receptors (Ki = 105 nM) . This selective pharmacological action, particularly its high D4 receptor blockade, distinguishes it from typical antipsychotics and makes it a valuable tool for neuroscientists studying the roles of specific receptor subtypes in dopaminergic and serotonergic pathways . Preclinical data suggests its profile is similar to that of clozapine, but with approximately twice the potency in certain models, indicating potential utility in studying treatment-resistant neurological conditions . The chemical structure of the belaperidone base molecule is characterized by a molecular formula of C22H22FN3O2 . Researchers can utilize this compound for in vitro binding assays and to build mechanistic understanding of antipsychotic drug actions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26FN3O6 B12757020 Belaperidone fumarate CAS No. 345226-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

345226-68-8

Molecular Formula

C26H26FN3O6

Molecular Weight

495.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O2.C4H4O4/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28;5-3(6)1-2-4(7)8/h1-8,15,18-19H,9-13H2,(H,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,18-,19+;/m1./s1

InChI Key

CTDAYPHDLBRZJD-MOKUWYDTSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preclinical Pharmacological Characterization of Belaperidone Fumarate

Receptor Binding Affinity and Selectivity Profiling

The interaction of belaperidone (B1667915) with central nervous system receptors has been evaluated through in vitro radioligand binding assays. These studies determine the affinity of a compound for specific receptors, typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Dopamine (B1211576) Receptor Interactions (e.g., D2, D4)

Belaperidone demonstrates a distinct and selective affinity for dopamine receptor subtypes. Notably, it shows a high affinity for the dopamine D4 receptor, with a reported Ki value of 3.1 nM. nih.gov In contrast, its affinity for the dopamine D2 receptor is significantly lower, with a Ki value of 105 nM. nih.gov This preferential binding to the D4 receptor over the D2 receptor is a key feature of its preclinical profile.

Serotonin (B10506) Receptor Interactions (e.g., 5HT2A)

High affinity for the serotonin 5-HT2A receptor is a hallmark of many atypical antipsychotic drugs. Belaperidone aligns with this characteristic, displaying potent binding to 5-HT2 receptors with a Ki value of 3.3 nM. nih.gov This strong interaction with the 5-HT2A receptor, combined with its dopamine receptor profile, is central to its classification as an atypical antipsychotic agent.

Histamine (B1213489) Receptor Interactions (e.g., H1)

Detailed quantitative binding data (Ki values) for belaperidone's affinity for the histamine H1 receptor have not been specified in the reviewed preclinical findings. Affinity for the H1 receptor is a common characteristic of many antipsychotics.

Investigation of Affinity for Cholinergic Muscarinic Receptors

Belaperidone exhibits a very low affinity for cholinergic muscarinic receptors. nih.gov The reported Ki value is greater than 200 nM, indicating a weak interaction with this receptor system. nih.gov

Comparative Analysis of Receptor Binding Profiles with Preclinical Antipsychotic Agents

The receptor binding profile of belaperidone is often compared to other antipsychotic agents to better understand its potential therapeutic and side-effect profile. Its high D4 and 5-HT2A affinity, coupled with lower D2 and minimal muscarinic affinity, resembles the profile of clozapine (B1669256). nih.gov

The table below presents a comparative analysis of the receptor binding affinities (Ki, nM) of belaperidone and other selected antipsychotic agents. Lower Ki values denote higher affinity.

Interactive Table: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD2D45-HT2Aα1α2H1Muscarinic (M1)
Belaperidone 105 nih.gov3.1 nih.gov3.3 nih.govN/AN/AN/A>200 nih.gov
Clozapine 125-135 researchgate.net54 mdpi.com8.9 mdpi.com7 nih.gov13 nih.gov1.1 nih.gov1.9-7.5 nih.govdrugbank.com
Olanzapine 11-12.8 nih.govresearchgate.net27 nih.gov4 nih.gov19 nih.gov45 nih.gov7 nih.gov1.9-73 nih.govdrugbank.com
Risperidone 3.13-3.3 drugbank.commdpi.com7.4 nih.gov0.16 mdpi.com0.8 mdpi.com7.54 mdpi.com2.23 mdpi.com>10,000 drugbank.com
Haloperidol 0.5-1.55 researchgate.netmdpi.com10 mdpi.com120 mdpi.com11 nih.gov1100 nih.gov1890 nih.gov>10,000 nih.gov

N/A: Data not available in the reviewed sources.


In Vitro Mechanistic Investigations

The preclinical assessment of belaperidone fumarate (B1241708), an atypical antipsychotic agent, has encompassed a range of in vitro studies to elucidate its pharmacological mechanisms of action. These investigations have focused on its interactions with various neurotransmitter receptors, its effects in cell-based systems, its potential modulation of key signaling pathways, and its impact on cardiac ion channels. The active moiety of belaperidone fumarate is iloperidone (B1671726).

Belaperidone, acting as its active component iloperidone, demonstrates a complex receptor binding profile characterized by high-affinity antagonism at several key receptors implicated in the pathophysiology of schizophrenia. It is proposed that the therapeutic efficacy of iloperidone is mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. psychopharmacologyinstitute.com

Iloperidone exhibits high-affinity binding to serotonin 5-HT2A, dopamine D2, and dopamine D3 receptors. psychopharmacologyinstitute.com It also shows a very high affinity for norepinephrine (B1679862) α1 receptors, which is thought to contribute to some of its side effects, such as orthostatic hypotension. psychopharmacologyinstitute.com The compound displays moderate affinity for dopamine D4, and serotonin 5-HT6 and 5-HT7 receptors. psychopharmacologyinstitute.com Its affinity for serotonin 5-HT1A, dopamine D1, and histamine H1 receptors is low. psychopharmacologyinstitute.com Notably, iloperidone has no significant affinity for cholinergic muscarinic receptors. psychopharmacologyinstitute.com

Functionally, iloperidone acts as an antagonist at dopamine D2, D3, serotonin 5-HT2A, and norepinephrine α1/α2C receptors. psychopharmacologyinstitute.com The major active metabolites of iloperidone, P88 and P95, also possess distinct receptor binding profiles. The affinity of the P88 metabolite is generally equal to or less than that of the parent compound, while the P95 metabolite primarily shows affinity for 5-HT2A and norepinephrine α1A, α1B, α1D, and α2C receptors. psychopharmacologyinstitute.com

Below is a table summarizing the in vitro receptor binding affinities (Ki values) of iloperidone for various neurotransmitter receptors.

Iloperidone Receptor Binding Affinities (Ki, nM)

Receptor Ki (nM)
Norepinephrine α1 0.36
Serotonin 5-HT2A 5.6
Dopamine D2 6.3
Dopamine D3 7.1
Serotonin 5-HT7 22
Dopamine D4 25
Serotonin 5-HT6 43
Serotonin 5-HT1A 168
Dopamine D1 216
Histamine H1 437
Muscarinic >1000

Data sourced from product labeling information submitted to the FDA. psychopharmacologyinstitute.com

Cell-based assays are crucial for understanding the functional consequences of a drug's interaction with its targets in a biologically relevant context. criver.com For belaperidone, cell-based studies have been instrumental in characterizing its antagonist activity at various G-protein coupled receptors (GPCRs). While specific downstream signaling studies on iloperidone are not extensively detailed in publicly available literature, its high-affinity antagonism at D2 and 5-HT2A receptors implies modulation of subsequent intracellular signaling cascades.

Antagonism of the D2 receptor by antipsychotics is known to influence downstream pathways such as the cAMP/PKA/DARPP-32 and mTOR pathways. mdpi.com Similarly, blockade of the 5-HT2A receptor can impact multiple signaling cascades, including those involving phospholipase C and protein kinase C. The precise effects of iloperidone on these integrated signaling networks within specific cell types (e.g., neuronal populations) remain an area for more detailed investigation.

Studies on related atypical antipsychotics have utilized cell-based models to explore effects on gene expression, cell viability, and inflammatory responses. nih.gov For instance, some antipsychotics have been shown to influence the expression of pro- and anti-inflammatory cytokines in peripheral blood mononuclear cell cultures. nih.gov Such studies provide a framework for future cell-based mechanistic investigations into belaperidone to further elucidate its cellular effects beyond primary receptor blockade.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular defense against oxidative stress. nih.gov Some studies on atypical antipsychotics like paliperidone (B428) have suggested potential antioxidant activities, though the direct link to Nrf2 activation is not always explicitly established. nih.gov Given that schizophrenia is associated with increased oxidative stress, modulation of the Nrf2 pathway could be a relevant mechanism for therapeutic intervention. nih.gov

The NF-κB (Nuclear factor-kappa B) pathway is a key regulator of inflammation. nih.gov Dysregulation of inflammatory pathways has been implicated in schizophrenia. nih.gov Some antipsychotic agents have been shown to modulate the inflammatory response system, potentially through interaction with the NF-κB pathway. nih.govscirp.org For example, studies have shown that some antipsychotics can suppress the levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. nih.gov

Electrophysiological studies are critical for assessing the cardiac safety profile of new chemical entities. A significant focus of these studies for many antipsychotic drugs is their effect on cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.

Iloperidone has been identified as a potent blocker of the hERG channel. nih.gov In vitro patch-clamp experiments on hERG-transfected HEK293 cells have been conducted to quantify this effect. These studies have determined the concentration of the drug that causes 50% inhibition (IC50) of the hERG current.

The results from these preclinical electrophysiological studies are essential for understanding the potential for QT interval prolongation, a known risk associated with some antipsychotic medications.

Iloperidone Effect on hERG Cardiac Ion Channel

Parameter Value Cell Line
IC50 for hERG current 161 ± 20 nmol/L HEK293

Data from in vitro whole-cell patch-clamp experiments. nih.gov

Target Identification and Validation Research for Belaperidone Fumarate

Theoretical Frameworks of Target Identification in Drug Discovery

The identification of therapeutic targets for complex neuropsychiatric disorders such as schizophrenia has evolved from serendipitous discoveries to a more rational, mechanism-based approach. For atypical antipsychotics, including compounds like Belaperidone (B1667915) fumarate (B1241708), the primary theoretical framework revolves around the multi-target hypothesis, which moves beyond the classical dopamine (B1211576) D2 receptor antagonism.

Historically, the "dopamine hypothesis" of schizophrenia, suggesting that hyperactivity of dopaminergic pathways underlies psychotic symptoms, was the cornerstone of antipsychotic drug development. This led to the creation of first-generation antipsychotics that primarily act as D2 receptor antagonists. However, these drugs often come with significant extrapyramidal side effects. researchgate.netnih.gov

The advent of atypical antipsychotics brought a paradigm shift, with the "serotonin-dopamine hypothesis" gaining prominence. This theory posits that a combined antagonism of serotonin (B10506) 5-HT2A and dopamine D2 receptors is key to the improved efficacy and reduced side-effect profile of these drugs. nih.govnih.gov Atypical antipsychotics generally exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors. drugs.com This dual action is believed to modulate downstream dopamine release in different brain regions, contributing to the therapeutic effects on both positive and negative symptoms of schizophrenia. nih.gov

Methodologies for Novel Target Elucidation

The elucidation of novel biological targets for compounds like Belaperidone fumarate involves a combination of sophisticated techniques that span genetics, chemical biology, and biophysics. These methodologies are essential for identifying the specific molecular entities with which a drug candidate interacts to produce its therapeutic effect.

Genetic approaches provide powerful tools for identifying and validating potential drug targets by directly linking genes to disease pathophysiology and drug response. Genome-Wide Association Studies (GWAS) have been instrumental in identifying genetic variants associated with an increased risk for schizophrenia, pointing towards novel biological pathways and potential targets. nih.govnih.govkarger.com

Once a candidate gene is identified, its role can be further investigated using techniques such as:

Gene Knockout/Knockdown: In preclinical models, deleting (knockout) or reducing the expression (knockdown) of a specific gene can help to mimic aspects of a disease or to understand the function of the protein it encodes. By observing the resulting phenotype, researchers can infer the importance of that protein as a potential therapeutic target. creative-biolabs.comdanaher.com For example, studies in knockout mice lacking specific dopamine or serotonin receptor subtypes have been crucial in dissecting the complex pharmacology of antipsychotic drugs.

Pharmacogenomic Studies: These studies analyze how an individual's genetic makeup influences their response to a drug. nih.govkarger.com By identifying genetic variations that correlate with treatment efficacy or adverse effects, researchers can gain insights into the drug's mechanism of action and identify the key targets and pathways involved. For instance, variations in genes encoding the dopamine D2 receptor (DRD2) and the glutamate (B1630785) receptor subunit GRM7 have been associated with antipsychotic response. bbrfoundation.org

Chemical biology offers a suite of powerful techniques to identify the direct binding partners of a small molecule within a complex biological system. These approaches are particularly valuable for deorphanizing drugs with unknown mechanisms of action or for identifying off-target interactions.

Affinity-based Chemoproteomics: This method involves immobilizing a drug molecule (like a precursor to this compound) onto a solid support, such as a bead, to create a "bait." This bait is then incubated with a cell or tissue lysate. Proteins that bind to the drug are "captured" and can be subsequently identified using mass spectrometry. stanford.eduresearchgate.net This technique provides a direct way to pull down and identify the primary targets and potential off-targets of a compound.

Photoaffinity Labeling: This advanced technique utilizes a chemically modified version of the drug that incorporates a photoreactive group and a reporter tag. mdpi.comnih.govnih.gov The modified drug is introduced to cells or tissues, where it binds to its targets. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, permanently labeling it. nih.govnih.gov The reporter tag then allows for the isolation and identification of the labeled proteins. nih.gov This method is highly effective for identifying direct binding partners in a native biological context. mdpi.comresearchgate.net

Biophysical techniques are essential for confirming direct drug-target engagement and for quantifying the binding affinity and kinetics of these interactions. sygnaturediscovery.comfrontiersin.orgnih.gov These methods provide crucial data for understanding the structure-activity relationship and for optimizing lead compounds.

Commonly used biophysical assays in drug discovery include:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a drug to a target protein immobilized on a sensor chip in real-time. reactionbiology.comsygnaturediscovery.com It provides quantitative data on binding affinity (KD), as well as the association (kon) and dissociation (koff) rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a drug to its target. reactionbiology.com This allows for the determination of binding affinity, stoichiometry, and the thermodynamic parameters of the interaction.

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. reactionbiology.comsygnaturediscovery.com It is a sensitive method for quantifying binding affinity in solution.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement within intact cells. nih.govsygnaturediscovery.com It is based on the principle that a drug binding to its target protein will stabilize it against heat-induced denaturation. By heating cells treated with the drug and then measuring the amount of soluble target protein, researchers can confirm that the drug is reaching and binding to its intended target in a cellular environment. nih.gov

Target Validation Frameworks and Reproducibility in Preclinical Research

Target validation is the critical process of demonstrating that a specific biological target is directly involved in the pathophysiology of a disease and that modulating this target is likely to have a therapeutic benefit. psychiatryconsortium.orgnih.govsygnaturediscovery.com A robust target validation framework is essential to increase the probability of success in clinical trials and to avoid costly failures in later stages of drug development. sygnaturediscovery.com

The validation process typically involves gathering converging evidence from multiple sources. Key components of a target validation framework include:

Genetic Evidence: As discussed previously, human genetic data linking a target to a disease provides strong validation.

Pharmacological Evidence: The use of selective tool compounds (agonists, antagonists, or modulators) to probe the function of the target in in vitro and in vivo models is crucial.

Preclinical Models: Demonstrating that engaging the target in a relevant animal model of the disease leads to a desirable outcome is a cornerstone of validation. creative-biolabs.com

Biomarkers: The identification of biomarkers that can be used to monitor target engagement and downstream biological effects in both preclinical models and in human subjects is highly valuable. nih.govsygnaturediscovery.com

Reproducibility is a significant challenge in preclinical research. To ensure the robustness of target validation, it is important to conduct well-designed experiments with appropriate controls, to use multiple independent methods to confirm findings, and to be transparent in the reporting of results.

Animal models are indispensable tools for establishing the relevance of a potential drug target in a disease context. tandfonline.comtandfonline.comresearchgate.net While no single animal model can perfectly replicate all aspects of a complex human disorder like schizophrenia, various models are used to simulate different facets of the illness, including positive, negative, and cognitive symptoms. tandfonline.comnih.govoup.com

Commonly used preclinical models in schizophrenia research include:

Pharmacologically-induced models: These models use drugs like phencyclidine (PCP) or ketamine, which are NMDA receptor antagonists, to induce psychosis-like behaviors in rodents. tandfonline.com These models are useful for testing the efficacy of potential antipsychotic drugs.

Neurodevelopmental models: These models involve interventions during early brain development (e.g., maternal immune activation or neonatal ventral hippocampal lesions) to produce long-lasting behavioral and neurochemical abnormalities that resemble those seen in schizophrenia.

Genetic models: These models utilize genetically engineered animals, such as mice with specific gene knockouts or knock-ins, to investigate the role of particular genes and proteins in the development of schizophrenia-like phenotypes. creative-biolabs.com

By testing a compound like this compound in these disease models, researchers can assess its ability to reverse or ameliorate the behavioral and neurochemical deficits, thereby providing strong evidence for the relevance of its molecular targets in the pathophysiology of schizophrenia. nih.gov The predictive validity of these models is crucial, meaning that the therapeutic effects observed in the model should be predictive of efficacy in humans. nih.gov

Methodologies to Confirm On-Target Effects and Mitigate Off-Target Bias

Confirming On-Target Effects

The primary on-target effects of Belaperidone are mediated through its potent antagonism of dopamine D2-like receptors. Researchers have employed several key methodologies to quantify this interaction:

Radioligand Binding Assays: This foundational in vitro technique is used to determine the binding affinity of Belaperidone for its intended targets. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with varying concentrations of Belaperidone. The concentration of Belaperidone that displaces 50% of the radioligand is known as the IC50, which is then used to calculate the binding affinity constant (Ki). These studies have demonstrated that Belaperidone, also known by its active moiety Nemonapride, is a highly potent antagonist at dopamine D2, D3, and D4 receptors. wikipedia.orgmedchemexpress.com

Functional Assays: Beyond simple binding, functional assays are crucial to determine the pharmacological effect of Belaperidone at the receptor. These assays measure the cellular response following receptor activation or blockade. For instance, researchers have confirmed Belaperidone's antagonist properties at dopamine D2-like receptors and its partial agonist activity at serotonin 5-HT1A receptors. wikipedia.orgtocris.comrndsystems.com The half-maximal inhibitory concentration (IC50) from such an assay for the 5-HT1A receptor was determined to be 34 nM. medchemexpress.comtocris.comrndsystems.com

In Vivo Animal Models: To confirm that the in vitro findings translate to a physiological setting, researchers utilize animal models. creative-biolabs.comnih.gov In the case of Belaperidone, studies in animals have shown that the compound effectively suppresses conditioned avoidance responses and inhibits hyperactivity induced by dopamine agonists like methamphetamine and apomorphine. wikipedia.org These behavioral effects are consistent with the blockade of dopamine D2 receptors in the brain, providing in vivo validation of its on-target mechanism of action. wikipedia.orgcreative-biolabs.com

Table 1: In Vitro On-Target Binding and Functional Activity of Belaperidone (Nemonapride)

Target Receptor Methodology Measured Value (Ki / IC50) Reference
Dopamine D2 Radioligand Binding Assay 0.06 nM - 0.16 nM wikipedia.orgmedchemexpress.com
Dopamine D3 Radioligand Binding Assay 0.26 nM wikipedia.org
Dopamine D4 Radioligand Binding Assay 0.31 nM wikipedia.org
Serotonin 5-HT1A Radioligand Binding Assay 1.8 nM wikipedia.org
Serotonin 5-HT1A Functional Assay (Agonist) 34 nM medchemexpress.comtocris.comrndsystems.com

Mitigating Off-Target Bias

A critical aspect of target validation is ensuring the compound has a low affinity for other receptors, ion channels, and enzymes, thereby mitigating the risk of unwanted side effects. This is achieved through comprehensive selectivity profiling.

Counter-Screening and Selectivity Profiling: Belaperidone has been screened against a wide panel of receptors to assess its selectivity. These studies have shown that it has a significantly lower affinity for other receptor types, including dopamine D1, adrenergic, and cholinergic receptors. wikipedia.org For example, its affinity for the D2-like receptors is over 7000 times higher than for D1-like receptors. tocris.comrndsystems.com

Comparative Binding Affinity Analysis: The selectivity of a compound is often expressed as a ratio of its affinity for off-targets versus its primary on-target. Research demonstrates that Belaperidone's affinity for the serotonin 5-HT1A receptor is 11-fold lower than for the D2 receptor, and its affinity for the 5-HT2A receptor is 59-fold lower. wikipedia.org While it shows some affinity for sigma receptors, it is generally weak. wikipedia.orgtocris.comrndsystems.com Studies using [3H]ketanserin as a ligand confirmed Belaperidone's affinity for cloned human 5-HT2A receptors with a Ki of 9.4 nM. nih.gov This comprehensive profiling allows researchers to predict and mitigate potential off-target liabilities.

Table 2: Selectivity Profile of Belaperidone (Nemonapride) - Off-Target Affinities

Off-Target Receptor Methodology Measured Value (Ki) Selectivity vs. D2 (approx. fold) Reference
Dopamine D1-like Radioligand Binding Assay 740 nM ~7400x weaker tocris.comrndsystems.com
Serotonin 5-HT2A Radioligand Binding Assay 9.4 nM ~59x weaker wikipedia.orgnih.gov
Sigma Receptors Radioligand Binding Assay 80 - 3,000 nM Very weak affinity wikipedia.org
Adrenergic Receptors Radioligand Binding Assay Very weak affinity Not specified wikipedia.org
Cholinergic Receptors Radioligand Binding Assay Very weak affinity Not specified wikipedia.org

Through this rigorous, multi-faceted approach combining in vitro binding and functional assays with in vivo behavioral models, the on-target effects of this compound are confirmed, and its selectivity profile is established to mitigate off-target bias.

Preclinical Efficacy and Behavioral Pharmacology Studies of Belaperidone Fumarate

In Vivo Animal Models for Investigating Antipsychotic Activity

Preclinical assessment of potential antipsychotic compounds relies on a battery of in vivo animal models that simulate various aspects of psychosis and predict therapeutic efficacy. researchgate.net These models are crucial for characterizing the behavioral pharmacology of new chemical entities like belaperidone (B1667915).

Reversal of Psychotomimetic-Induced Behavioral Impairments (e.g., Stereotypies, Hyperlocomotion)

Psychotomimetic drugs, such as the dopamine (B1211576) agonist amphetamine and the NMDA receptor antagonist ketamine, are used to induce behaviors in rodents that are considered analogs of the positive symptoms of schizophrenia. mpg.de Amphetamine administration typically leads to hyperlocomotion and stereotyped behaviors (e.g., repetitive, purposeless movements), which are thought to model the dopamine hyperactivity observed in psychosis. mpg.dechemicalbook.com Antipsychotic drugs are evaluated on their ability to dose-dependently reverse these behavioral impairments. chemicalbook.com

Specific research data detailing the efficacy of belaperidone fumarate (B1241708) in reversing psychotomimetic-induced stereotypies or hyperlocomotion in animal models have not been widely published in the scientific literature.

Prepulse Inhibition (PPI) Deficit Models

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). In individuals with schizophrenia, PPI is often deficient, reflecting an inability to filter out irrelevant sensory information. This deficit in "sensorimotor gating" can be modeled in animals by administering psychotomimetic agents or using specific developmental models. A potential antipsychotic's efficacy is tested by its ability to restore normal PPI in these models.

There is a lack of specific published data from preclinical studies assessing the effects of belaperidone fumarate in prepulse inhibition deficit models.

Exploratory Models for Negative and Cognitive Symptom Analogs

The negative and cognitive symptoms of schizophrenia (e.g., social withdrawal, anhedonia, and deficits in memory and executive function) are significant contributors to the long-term disability associated with the disorder. Animal models have been developed to explore these domains, including tests of social interaction, novel object recognition for memory assessment, and maze-based tasks for cognitive flexibility. NMDA receptor antagonists like phencyclidine (PCP) and ketamine are often used to induce behaviors analogous to these symptoms in rodents.

Neurobiological Systemic Responses

The characterization of a compound's interaction with central nervous system targets is fundamental to understanding its mechanism of action. For belaperidone, this involves defining its receptor binding profile and its direct effects on neuronal activity.

Central Nervous System Activity Characterization

Belaperidone is characterized as an atypical antipsychotic with a receptor binding profile that includes high affinity for serotonin (B10506) 5-HT2 and dopamine D4 receptors, with a lower affinity for the dopamine D2 subtype. researchgate.net This profile is distinct from typical antipsychotics and is more aligned with agents like clozapine (B1669256). The compound also exhibits very low affinity for muscarinic receptors, which suggests a lower potential for certain side effects. researchgate.net

In vivo electrophysiological studies in rats have demonstrated that belaperidone can reverse the inhibition of firing rate in substantia nigra dopaminergic neurons that is induced by the dopamine agonist quinpirole (B1680403). researchgate.net The potency of belaperidone in this model was found to be twice that of clozapine but 40-fold less than that of the typical antipsychotic haloperidol. researchgate.net Notably, belaperidone did not induce catalepsy in rats, a preclinical indicator of a lower risk for extrapyramidal side effects. researchgate.net

Table 1: Receptor Binding Affinity (Ki) of Belaperidone

Receptor Subtype Ki (nM)
Dopamine D4 3.1
Serotonin 5-HT2 3.3
Dopamine D2 105

Data sourced from Tricklebank, 2000. researchgate.net

Table 2: In Vivo Potency of Belaperidone Compared to Other Antipsychotics

Compound ED50 (mg/kg) for Reversal of Quinpirole-Induced Inhibition
Belaperidone 1.66
Clozapine ~3.32

Data represents the effective dose to produce a 50% reversal of the inhibitory effect of quinpirole on dopaminergic neuron firing in the substantia nigra. Data sourced from Tricklebank, 2000. researchgate.net

Motor Behavior Assessment and Absence of Catalepsy Induction

Preclinical evaluation of antipsychotic agents routinely includes a thorough assessment of their effects on motor behavior, with a particular focus on the potential to induce catalepsy. Catalepsy in animal models is considered a predictor of extrapyramidal side effects (EPS) in humans, a significant limiting factor for many conventional antipsychotic drugs.

In preclinical studies involving rats, belaperidone was found to not produce catalepsy. This lack of cataleptic induction is a significant finding, suggesting a lower propensity for causing motor side effects commonly associated with antipsychotic medications that have a strong affinity for the dopamine D2 receptor.

The atypical profile of belaperidone is further supported by its receptor binding affinities. It demonstrates a high affinity for serotonin 5-HT2 receptors (Ki = 3.3 nM) and selectively antagonizes the dopamine D4 receptor (Ki = 3.1 nM) over the D2 subtype (Ki = 105 nM). This receptor binding profile, with a lower affinity for D2 receptors, is characteristic of atypical antipsychotics and is consistent with the observed absence of catalepsy in preclinical models.

Table 1: Preclinical Motor Behavior Assessment of Belaperidone
ParameterFindingImplication
Catalepsy Induction in RatsNot observedLower risk of extrapyramidal side effects
Dopamine D2 Receptor Affinity (Ki)105 nMConsistent with an atypical antipsychotic profile
Serotonin 5-HT2 Receptor Affinity (Ki)3.3 nMContributes to the atypical profile
Dopamine D4 Receptor Affinity (Ki)3.1 nMHigh selectivity for the D4 receptor subtype

Broader Preclinical Applications of Fumarates (Conceptual Relevance to this compound)

The fumarate salt of belaperidone introduces a component, fumaric acid, which is a precursor to several commercially available fumaric acid esters (FAEs) that have been extensively studied for their therapeutic effects in other disease contexts. The preclinical findings for these related fumarate compounds, such as dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), provide a conceptual framework for potential additional biological activities of this compound, independent of the belaperidone moiety's antipsychotic action.

Fumaric acid esters have demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative and neurological diseases. These effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses.

In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), both preventive and therapeutic administration of DMF has been shown to ameliorate the disease course, preserving myelin, axons, and neurons. In vitro studies have corroborated these findings, showing that fumarates can increase neuronal survival and protect astrocytes from oxidative stress. The neuroprotective effects of DMF have also been observed in non-inflammatory models, such as light-induced retinal degeneration, where it was found to reduce retinal degeneration.

Further preclinical research has explored the neuroprotective potential of fumarates in models of other neurodegenerative conditions. In a mouse model of Parkinson's disease, DMF treatment prevented dopamine depletion and reduced the number of α-synuclein-positive neurons. In models of Huntington's disease, DMF has been shown to counteract motor impairment and increase the preservation of neurons in the striatum.

Table 2: Preclinical Neuroprotective Effects of Fumarates
Preclinical ModelFumarate CompoundObserved Neuroprotective EffectKey Mechanism
Experimental Autoimmune Encephalomyelitis (EAE)Dimethyl Fumarate (DMF)Ameliorated disease course, preserved myelin, axons, and neurons.Nrf2 activation
Light-Induced Retinal DegenerationDimethyl Fumarate (DMF)Reduced retinal degeneration.Antioxidant and anti-inflammatory effects
MPTP Mouse Model of Parkinson's DiseaseDimethyl Fumarate (DMF)Prevented dopamine depletion, reduced α-synuclein-positive neurons.Upregulation of the Nrf2 pathway
Mouse Models of Huntington's DiseaseDimethyl Fumarate (DMF)Counteracted motor impairment, increased neuronal preservation.Upregulation of Nrf2 immunoreactivity in neurons

The anti-inflammatory and immunomodulatory properties of fumarates are well-documented in preclinical studies and are central to their therapeutic efficacy in immune-mediated diseases. The mechanisms underlying these effects are multifaceted, involving the inhibition of pro-inflammatory signaling pathways and modulation of immune cell function.

One of the key anti-inflammatory mechanisms of fumarates is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in the transcription of pro-inflammatory cytokines. In vitro studies have shown that DMF can suppress the synthesis of nitric oxide, IL-1β, TNF-α, and IL-6 in microglial and astrocytic inflammation models.

In addition to their effects on inflammatory signaling, fumarates also exhibit immunomodulatory properties by influencing the behavior of various immune cells. For instance, DMF has been shown to induce a shift from a Th1 to a Th2 T-cell response, which is generally associated with a less inflammatory state. Furthermore, in the EAE model, DMF treatment has been associated with a reduction in the infiltration of macrophages and microglia into the central nervous system. Diroximel fumarate (DRF), another oral fumarate, was developed to have better gastrointestinal tolerability than DMF while retaining the same active metabolite and immunomodulatory effects.

Table 3: Preclinical Anti-inflammatory and Immunomodulatory Effects of Fumarates
Preclinical Model/SystemFumarate CompoundObserved EffectKey Mechanism
In vitro brain inflammation modelDimethyl Fumarate (DMF)Inhibited synthesis of nitric oxide, IL-1β, TNF-α, and IL-6.Suppression of microglial and astrocytic inflammation
Experimental Autoimmune Encephalomyelitis (EAE)Dimethyl Fumarate (DMF)Reduced infiltration of macrophages/microglia.Immunomodulation
In vitro T-cell studiesFumaric Acid EstersInduced a Th1 to Th2 shift.Modulation of T-cell differentiation
In vitro microglial cellsDimethyl Fumarate (DMF)Reduced proinflammatory responses.Inhibition of the NF-κB signaling pathway

The antioxidant properties of fumarates are a cornerstone of their neuroprotective and anti-inflammatory effects. The primary mechanism through which fumarates exert their antioxidant effects is the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In preclinical studies, both DMF and MMF have been shown to stabilize Nrf2, leading to its translocation to the nucleus and the subsequent transcription of Nrf2-dependent genes. This results in an increased production of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as an increase in the levels of glutathione (B108866) (GSH), a major intracellular antioxidant.

The functional consequences of this Nrf2 activation have been demonstrated in various preclinical systems. For example, in a model of light-induced retinal degeneration, DMF treatment increased GSH levels in the retina and surrounding choroid. In vitro studies have shown that DMF and MMF can protect astrocytes and neurons from oxidative stress-induced cell death in a concentration-dependent manner. The antioxidant effects of fumarates are believed to contribute significantly to their therapeutic benefits in conditions where oxidative stress plays a pathogenic role.

Table 4: Preclinical Antioxidant Properties of Fumarates
Preclinical SystemFumarate CompoundObserved Antioxidant EffectKey Mechanism
In vitro astrocytes and neuronsDimethyl Fumarate (DMF), Monomethyl Fumarate (MMF)Increased cell viability and glutathione levels under oxidative stress.Nrf2 stabilization and activation
Light-induced retinal degeneration modelDimethyl Fumarate (DMF)Increased total tissue glutathione levels in the retina and choroid.Upregulation of antioxidant defenses
Experimental Autoimmune Encephalomyelitis (EAE)Dimethyl Fumarate (DMF)Accumulation of NQO1, a prototypical Nrf2 target gene.Activation of Nrf2-dependent transcriptional activity
Human peripheral blood mononuclear cells (ex vivo)Dimethyl Fumarate (DMF), Monomethyl Fumarate (MMF)Induced NQO1 and HO1 gene expression.Nrf2 pathway activation

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Molecular Interactions and Theoretical Pharmacological Considerations of Belaperidone Fumarate

Principles of Early Drug Discovery and Development Challenges

The journey of a novel therapeutic agent from a conceptual idea to a potential clinical candidate is a complex, multi-stage process deeply rooted in the principles of medicinal chemistry, pharmacology, and pharmaceutics. The development of Belaperidone (B1667915) fumarate (B1241708), an atypical antipsychotic, serves as a relevant case study to illustrate these principles and the inherent challenges encountered during early drug discovery and preclinical development.

The initial impetus for discovering new antipsychotics like Belaperidone stemmed from the desire to improve upon the efficacy and side-effect profiles of existing treatments. First-generation, or "typical," antipsychotics, while effective for positive symptoms of schizophrenia, were often associated with significant extrapyramidal side effects (motor problems). The advent of atypical antipsychotics brought the promise of broader efficacy, including for negative and cognitive symptoms, with a reduced risk of motor adverse effects. However, these newer agents introduced their own set of challenges, particularly metabolic disturbances such as weight gain, hyperlipidemia, and an increased risk of type 2 diabetes mellitus. mdedge.comnih.gov

Lead Compound Identification and Optimization

The discovery of a new drug typically begins with the identification of a "lead compound," a molecule that exhibits a desired pharmacological activity and serves as a starting point for optimization. technologynetworks.com For atypical antipsychotics, the lead discovery process often involves screening large compound libraries for molecules that interact with specific neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The primary targets include dopamine (B1211576) and serotonin (B10506) receptors. psychiatrist.com

While the specific lead compound for Belaperidone is not publicly detailed, its receptor binding profile suggests a rational design approach aimed at achieving a "clozapine-like" profile but with potentially fewer side effects. The optimization process, known as lead optimization, involves iterative cycles of synthesizing analogs of the lead compound and evaluating their structure-activity relationships (SAR). nih.govresearchgate.netmdpi.com This process aims to enhance potency at the desired targets while minimizing off-target activities that could lead to undesirable side effects.

The following table summarizes the key receptor binding affinities of Belaperidone, which were likely key parameters guiding its optimization.

ReceptorBinding Affinity (Ki, nM)Implication in Antipsychotic Drug Design
Dopamine D2105Antagonism is associated with antipsychotic efficacy for positive symptoms, but high affinity can also lead to extrapyramidal side effects. The moderate affinity of Belaperidone is characteristic of atypical antipsychotics.
Dopamine D43.1High affinity for this receptor subtype is a feature of some atypical antipsychotics, including clozapine (B1669256), and is thought to contribute to their unique efficacy profile.
Serotonin 5-HT2A3.3Potent antagonism at this receptor is a hallmark of atypical antipsychotics and is believed to mitigate extrapyramidal side effects and potentially improve negative and cognitive symptoms.
Muscarinic M1> 200Low affinity for muscarinic receptors is desirable to avoid anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment. psychiatrist.com

This data is compiled from preclinical studies and indicates the concentration of the drug required to inhibit binding to the receptor by 50%. Lower Ki values indicate higher binding affinity.

Preclinical Development Challenges

Once a promising candidate like Belaperidone is identified, it enters preclinical development, a phase fraught with its own set of challenges. This stage involves extensive in vitro and in vivo studies to assess the compound's safety and pharmacokinetic profile before it can be considered for human trials.

Pharmacokinetics (ADME)

A critical aspect of preclinical development is the characterization of the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govresearchgate.net These studies determine how the body affects the drug and are crucial for predicting its behavior in humans. For orally administered drugs like many antipsychotics, achieving adequate bioavailability is a common hurdle. nih.gov Poor aqueous solubility can limit a drug's absorption from the gastrointestinal tract. While specific ADME data for Belaperidone is not extensively published, the selection of a fumarate salt form suggests that enhancing solubility and dissolution rate was likely a key consideration during its development. nih.gov

The metabolism of a drug is another critical factor. nih.gov In vitro studies using liver microsomes help to identify the primary metabolic pathways and the enzymes involved. A rapid metabolism can lead to a short duration of action, requiring frequent dosing, while the formation of active or toxic metabolites can complicate the drug's safety profile.

Toxicology

A comprehensive toxicology program is essential to identify any potential safety concerns before a drug is administered to humans. This includes assessing for acute and chronic toxicity, genotoxicity (damage to DNA), and cardiotoxicity. For antipsychotic drugs, particular attention is paid to cardiovascular safety, including the potential for QT interval prolongation, which can increase the risk of cardiac arrhythmias.

Formulation Development

The final formulation of a drug product can significantly impact its stability, bioavailability, and patient acceptability. For a compound like Belaperidone, which is likely a weakly basic molecule, forming a salt with an acid like fumaric acid can improve its physicochemical properties. The choice of the fumarate salt was likely the result of a salt screening process that evaluated various salt forms for their solubility, stability, hygroscopicity (tendency to absorb moisture), and manufacturability. nih.gov

The following table outlines some of the common challenges in early drug discovery and preclinical development, with theoretical considerations for Belaperidone fumarate.

Development StageKey ChallengeTheoretical Consideration for this compound
Lead Discovery & Optimization Achieving the desired receptor binding profile with minimal off-target effects.The goal was likely to mimic the broad efficacy of clozapine while avoiding its more severe side effects, leading to a focus on high D4 and 5-HT2A affinity with moderate D2 and low muscarinic affinity.
Preclinical Pharmacokinetics Ensuring adequate oral bioavailability for a potentially poorly soluble compound.The use of the fumarate salt form suggests that improving solubility and dissolution was a key strategy to enhance absorption after oral administration.
Toxicology Identifying and mitigating potential on-target and off-target toxicities.A key challenge for all atypical antipsychotics is minimizing the risk of metabolic side effects and cardiovascular complications.
Formulation Development Selecting a stable and manufacturable solid-state form with optimal biopharmaceutical properties.A thorough salt selection process would have been conducted to identify fumaric acid as the optimal counterion for Belaperidone, balancing solubility, stability, and other pharmaceutical properties.

Advanced Research Methodologies and Techniques in Belaperidone Fumarate Studies

In Vitro Assay Development and Optimization

In vitro assays are fundamental in the early stages of drug discovery, providing a controlled environment to study the interaction of a compound with its biological targets.

High-throughput screening (HTS) allows for the rapid assessment of large numbers of chemical compounds to identify those that interact with a specific biological target. For a compound like belaperidone (B1667915) fumarate (B1241708), which is a benzisoxazole derivative, HTS would be employed to screen libraries of similar compounds against dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for atypical antipsychotics. ijpsr.info The process involves miniaturized assays in microtiter plates, where the binding affinity or functional activity of the compounds is measured.

"Hits," or compounds that show desired activity, are identified based on a predefined threshold. For instance, in the development of benzisoxazole derivatives, HTS assays measuring receptor binding or downstream signaling pathways would identify compounds with high affinity for D2 and 5-HT2A receptors. nih.gov These hits then undergo further validation and characterization.

Cell-based bioassays provide a more physiologically relevant context than simple biochemical assays by using living cells. nih.govbioanalysis-zone.com For belaperidone fumarate, robust cell-based bioassays would be designed to assess its functional activity at dopamine and serotonin receptors. This could involve using engineered cell lines that express these receptors and a reporter gene that is activated upon receptor stimulation or inhibition. nih.govdiscoverx.com

The design of these assays focuses on ensuring reproducibility, accuracy, and a sufficient signal-to-noise ratio. solvias.com Key parameters such as cell density, incubation time, and reagent concentrations are optimized. For antipsychotics, these assays can confirm whether a compound acts as an antagonist, agonist, or partial agonist at its target receptors.

Assay TypePurpose in Antipsychotic Drug DiscoveryExample Application for a Benzisoxazole Derivative
Receptor Binding Assays Determine the affinity of the compound for its target receptors (e.g., D2, 5-HT2A).Measuring the Ki value of this compound for dopamine and serotonin receptors.
Functional Reporter Gene Assays Assess the functional consequence of receptor binding (agonism, antagonism).Quantifying the inhibition of a downstream signaling pathway in cells expressing D2 receptors upon treatment.
Calcium Mobilization Assays Measure changes in intracellular calcium levels as a marker of receptor activation.Detecting a block in serotonin-induced calcium release in cells expressing 5-HT2A receptors.

For potential long-acting injectable (LAI) formulations of this compound, studying its release kinetics is crucial. LAI antipsychotics are designed to release the drug slowly over an extended period, which can improve patient compliance. uspharmacist.comnih.gov In vitro models are used to simulate the conditions at the injection site and measure the rate of drug release from the formulation. mdpi.comnih.govresearchgate.net

These studies often employ techniques like dialysis or sample-and-separate methods to quantify the amount of drug released over time. The data generated helps in optimizing the formulation to achieve the desired release profile. mdpi.com Permeation studies, using artificial membranes or cell monolayers, can also be conducted to predict the absorption of the compound across biological barriers.

Refined Preclinical Animal Model Techniques

Preclinical animal models are indispensable for evaluating the efficacy and potential side effects of a new drug candidate before it moves into human trials. researchgate.netnih.govscielo.br

The selection of an appropriate animal model is critical for obtaining translatable results. uu.nlresearchgate.netyoutube.com For antipsychotics, rodent models are commonly used. The choice of model depends on its ability to mimic certain aspects of schizophrenia, such as positive, negative, and cognitive symptoms. researchgate.netnih.govnih.gov

Predictive validity is a key criterion, referring to the model's ability to predict the clinical efficacy of a drug. researchgate.netnih.govnih.gov For instance, the ability of an antipsychotic to block psychostimulant-induced hyperlocomotion in rodents is predictive of its efficacy against positive symptoms in humans. researchgate.netnih.gov The catalepsy test in rats is used to predict the likelihood of a compound causing extrapyramidal side effects. ijpsr.infoscielo.br For benzisoxazole derivatives, a favorable profile would be efficacy in models of psychosis without inducing catalepsy at therapeutic doses. nih.govnih.gov

Animal ModelAspect of Schizophrenia ModeledRelevance to Antipsychotic Drug Testing
Amphetamine-induced hyperlocomotion Positive symptoms (psychosis)Assesses the ability of a compound to block dopamine-mediated hyperactivity.
Prepulse inhibition (PPI) of the startle reflex Sensorimotor gating deficitsMeasures the ability of a compound to restore deficits in information processing.
Social interaction test Negative symptoms (social withdrawal)Evaluates the effect of a compound on social behavior.
Novel object recognition test Cognitive deficitsAssesses the impact of a compound on learning and memory.

In line with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) , there is a growing emphasis on using alternative animal models and refining study designs to minimize animal use and suffering. nih.govnih.gov

The zebrafish (Danio rerio) larva has emerged as a valuable model in neuropharmacology. youtube.comnih.govmdpi.com Its small size, rapid development, and genetic tractability make it suitable for high-throughput screening of neuroactive compounds. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.combruker.com Behavioral assays in zebrafish larvae can be used to assess the effects of compounds on locomotion, anxiety-like behavior, and sensorimotor gating, providing an early indication of their potential antipsychotic-like activity. nih.govnih.gov The use of zebrafish larvae aligns with the 3Rs by reducing the reliance on mammalian models in the initial stages of drug discovery. mdpi.com

Adherence to the 3R principle also involves refining experimental procedures in rodent studies to minimize stress and improve animal welfare, which can also enhance the quality and reliability of the scientific data obtained. nih.gov

Methodological Considerations for Enhancing Reproducibility in Preclinical Animal Studies

The reproducibility of findings in preclinical animal studies is a cornerstone of translational neuroscience, ensuring that the efficacy and initial safety profile of novel compounds like this compound are robustly established before moving to human trials. However, a significant challenge in this domain is the "reproducibility crisis," where results from one laboratory are often difficult to replicate in another. nih.gov This issue stems from a multitude of factors, including but not limited to, study design, the use of biological reagents and reference materials, laboratory protocols, and data analysis and reporting. mdpi.com To address these challenges in the context of this compound research, a multi-faceted approach to enhance reproducibility is essential.

One of the primary considerations is the standardization of experimental protocols. This includes not only the specifics of the animal model used but also environmental factors that can influence behavioral and physiological outcomes. nih.gov For instance, in studies investigating the antipsychotic potential of this compound, the choice of animal model is critical. Commonly used models in schizophrenia research include pharmacological models (e.g., using NMDA receptor antagonists like ketamine to induce psychosis-like behaviors), genetic models, and neurodevelopmental models. nih.govdntb.gov.ua The specific strain, age, and sex of the animals should be consistently reported and justified.

Furthermore, environmental conditions such as housing (e.g., individual versus group housing), diet, light-dark cycles, and even the level of ambient noise can significantly impact experimental outcomes and should be meticulously controlled and documented. mdpi.com The principle of the "Three Rs" (Replacement, Reduction, and Refinement) should also guide the ethical design of these studies, aiming to minimize the number of animals used while maximizing the scientific value and humane treatment. nih.gov

Blinding and randomization are fundamental to reducing bias. Investigators assessing the behavioral or physiological effects of this compound should be blinded to the treatment allocation (i.e., whether an animal received the drug or a placebo). mdpi.com Randomization of animals to different treatment groups helps to ensure that any observed effects are due to the intervention and not to systematic differences between the groups.

Finally, transparent and comprehensive reporting of all methodological details is paramount. This includes a clear description of the statistical methods used for data analysis, including the handling of outliers and the justification for the sample size. nih.gov The publication of both positive and negative results is also crucial for building a complete and unbiased understanding of the preclinical profile of this compound. The implementation of standardized reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, can significantly improve the transparency and reproducibility of preclinical research.

VariableRecommended Standardization PracticeRationale for Reproducibility
Animal Model Clearly define and report the species, strain, sex, age, and source of animals. Justify the choice of model based on its relevance to the specific aspects of the disorder being studied.Different animal models can exhibit varying responses to antipsychotic agents. Consistency in the animal model ensures that results are comparable across studies.
Housing and Husbandry Standardize cage size, bedding material, enrichment, and social grouping (single vs. group housed).Social and environmental enrichment can significantly impact stress levels and neurodevelopment, which can, in turn, affect behavioral outcomes.
Diet and Water Provide a consistent diet and ad libitum access to water. Report the specific diet used.Nutritional status can influence drug metabolism and overall health, potentially confounding experimental results.
Light-Dark Cycle Maintain a consistent 12:12 hour light-dark cycle.Circadian rhythms have a profound effect on physiology and behavior. A standardized light cycle helps to minimize variability.
Experimental Procedures Detail all procedures, including drug formulation, route of administration, and timing of behavioral tests.Minor variations in experimental procedures can lead to significant differences in results.
Blinding and Randomization Implement and report methods for blinding investigators to treatment allocation and for randomizing animals to experimental groups.Blinding and randomization are essential for minimizing conscious and unconscious bias in the conduct and analysis of the study.
Data Analysis Pre-specify the statistical analysis plan, including methods for handling missing data and outliers.A pre-specified analysis plan reduces the risk of data-dredging and selective reporting of results.

Analytical Techniques for Preclinical Characterization

The preclinical characterization of a novel pharmaceutical compound such as this compound involves a suite of analytical techniques to determine its physicochemical properties, purity, and concentration in biological matrices. These analyses are crucial for understanding the compound's behavior in vitro and in vivo, and for ensuring the quality and consistency of the drug substance used in preclinical studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, often coupled with ultraviolet (UV) detection, is commonly employed for purity assessment and stability-indicating assays. The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates. researchgate.netnih.gov This technique is indispensable for pharmacokinetic studies, allowing for the determination of key parameters like absorption, distribution, metabolism, and excretion (ADME). The development of a robust LC-MS/MS method involves optimizing the chromatographic separation, the ionization source parameters, and the mass spectrometric conditions (e.g., selecting appropriate precursor and product ions for multiple reaction monitoring). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy are powerful tools for the structural elucidation and confirmation of this compound. 1H NMR and 13C NMR provide detailed information about the molecular structure, while IR spectroscopy helps to identify the functional groups present in the molecule. These techniques are essential for confirming the identity of the synthesized compound and for characterizing any potential impurities.

Powder X-ray Diffraction (PXRD) is utilized to investigate the solid-state properties of this compound. This technique can distinguish between crystalline and amorphous forms of the drug and can identify different polymorphic forms. The crystalline form of a drug can significantly impact its solubility, stability, and bioavailability, making PXRD a critical tool in preformulation studies.

Differential Scanning Calorimetry (DSC) is another important technique for characterizing the thermal properties of this compound. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting point, purity, and polymorphism.

The data generated from these analytical techniques are fundamental to the preclinical development of this compound, providing the necessary information for formulation development, dose selection for in vivo studies, and regulatory submissions.

Analytical TechniqueKey ParametersApplication in this compound Characterization
HPLC-UV Column type, mobile phase composition, flow rate, injection volume, detection wavelength.Purity assessment, stability studies, and quantification of the active pharmaceutical ingredient (API).
LC-MS/MS Chromatographic conditions (column, mobile phase), ionization mode (e.g., ESI+), precursor and product ions, collision energy.Quantification of this compound and its metabolites in biological fluids for pharmacokinetic studies. researchgate.net
NMR Spectroscopy Solvent, magnetic field strength, observed nuclei (e.g., 1H, 13C).Structural elucidation and confirmation of the chemical identity of this compound.
IR Spectroscopy Sample preparation (e.g., KBr pellet), spectral range.Identification of functional groups present in the this compound molecule.
PXRD X-ray source, scan range, scan speed.Characterization of the solid-state form (crystalline vs. amorphous) and identification of polymorphs.
DSC Heating rate, temperature range, sample atmosphere.Determination of melting point, purity, and investigation of polymorphic transitions.

Emerging Concepts and Future Research Directions for Belaperidone Fumarate

Exploration of Novel Drug Targets and "Undruggable" Targets in Related Pathologies

The development of antipsychotics has historically been dominated by compounds targeting the dopamine (B1211576) D2 receptor. frontiersin.orgnih.gov While effective for positive symptoms, this mechanism often leaves negative and cognitive symptoms unaddressed and can lead to significant side effects. frontiersin.org Belaperidone (B1667915) represented a shift with its high affinity for 5-HT2A and D4 receptors and lower affinity for the D2 subtype, a profile similar to clozapine (B1669256). nih.gov Future research can build on this foundation by exploring other non-dopaminergic systems implicated in psychosis and related pathologies.

Recent research has identified several potential new targets for antipsychotic development, moving beyond the classic monoamine hypothesis. nih.gov These include:

Glutamatergic System: Antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as phencyclidine (PCP) and ketamine, can induce psychosis-like symptoms, suggesting that modulating this system could have therapeutic benefits. tandfonline.comnih.gov Targets like metabotropic glutamate (B1630785) receptors (mGlu) are being actively investigated. tandfonline.com

Cholinergic System: Muscarinic M1 and M4 receptors have emerged as promising targets for improving cognitive deficits associated with schizophrenia. tandfonline.com The M1/M4 agonist Xanomeline showed efficacy in clinical trials for cognitive and negative symptoms, highlighting the potential of this pathway. tandfonline.comnih.gov

Trace Amine-Associated Receptor 1 (TAAR1): Agonists for this receptor, such as ulotaront, are thought to modulate dopamine signaling without direct D2 blockade, offering a novel mechanism for treating psychosis with a potentially better side-effect profile. nih.govnasw.org

The concept of "undruggable" targets presents a significant challenge and an opportunity. These typically refer to proteins lacking a clear binding site for small molecules, such as transcription factors or scaffolding proteins involved in complex protein-protein interactions. researchgate.net Advances in drug discovery, including fragment-based screening and the development of new molecular modalities, are beginning to make these targets more accessible. researchgate.net For pathologies related to schizophrenia, future research could focus on disrupting protein-protein interactions within key signaling complexes implicated in neuroinflammation or synaptic dysfunction, areas where traditional small molecules have struggled to gain purchase.

Integration of Artificial Intelligence and Machine Learning in Preclinical Drug Discovery and Optimization

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets that might be missed by traditional hypothesis-driven research. mdpi.com

Hit Identification and Lead Optimization: Machine learning models can predict the physicochemical and biological properties of compounds, including their bioactivity, toxicity, and pharmacokinetic profiles, from their chemical structures. nih.govmdpi.com This allows for the in silico screening of massive virtual libraries to identify promising candidates and prioritize them for synthesis and testing, saving significant time and resources. pharmaceutical-technology.com

Phenotypic Screening: For CNS disorders, a powerful AI-based approach involves target-agnostic phenotypic screening. psychiatrictimes.com In this method, compounds are administered to animal models, and high-throughput systems capture detailed behavioral data. fastcompany.com AI algorithms then analyze these complex behavioral "fingerprints" to identify compounds that normalize disease-relevant behaviors, often revealing novel mechanisms of action. nasw.orgfastcompany.com This approach was famously used by PsychoGenics in the development of Ulotaront, an antipsychotic that avoids the D2 receptor "anti-target." nasw.orgfastcompany.com

The development of a compound like belaperidone could be revisited through this lens. AI could be used to identify new indications, predict potential off-target effects, or design optimized analogs with improved properties.

Application of AI/ML Description Potential Impact on Drug Discovery
Target Identification Analyzing large-scale biological data (genomics, proteomics) to identify novel protein targets associated with a disease. mdpi.comExpands the pool of potential therapeutic targets beyond known pathways.
Predictive Modeling Using ML models to predict a compound's properties, such as toxicity, solubility, and binding affinity, based on its structure. nih.govmdpi.comReduces late-stage failures by eliminating unsuitable compounds early; optimizes lead candidates.
Phenotypic Screening Employing AI to analyze complex behavioral or cellular data to identify compounds that reverse a disease phenotype, without pre-selecting a target. psychiatrictimes.comfastcompany.comEnables discovery of drugs with novel mechanisms of action for complex diseases.
Drug Repurposing Screening databases of existing drugs against disease models to find new therapeutic uses. mdpi.comAccelerates the path to clinical use by leveraging existing safety and manufacturing data.

Investigation of Repurposing Potential Based on Shared Fumarate (B1241708) Pharmacology

Belaperidone is formulated as a fumarate salt. This is significant because the fumarate moiety itself is pharmacologically active, as demonstrated by the therapeutic success of fumaric acid esters (FAEs) like dimethyl fumarate (DMF). mdpi.comnih.gov DMF is a first-line oral therapy for relapsing-remitting multiple sclerosis and psoriasis, conditions driven by inflammation and oxidative stress. mdpi.comnih.govnih.gov

The mechanism of action for DMF and its active metabolite, monomethyl fumarate (MMF), is multifaceted and offers a compelling rationale for exploring the repurposing potential of other fumarate-containing compounds. wikipedia.orgdrugbank.com Key pathways modulated by fumarates include:

Nrf2 Pathway Activation: Fumarates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. nih.govpatsnap.com Nrf2 is a master regulator of the cellular antioxidant response, upregulating a host of protective genes that defend against oxidative stress. patsnap.comnih.gov

NF-κB Pathway Inhibition: Fumarates have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. wikipedia.orgpatsnap.com This action dampens the production of inflammatory cytokines and reduces immune cell activation. patsnap.comnih.gov

Immunomodulation: The net effect of these actions is a shift in the immune profile from a pro-inflammatory state toward an anti-inflammatory one. wikipedia.orgnih.gov

Given that neuroinflammation and oxidative stress are increasingly implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and depression, the fumarate component of belaperidone could confer neuroprotective and anti-inflammatory benefits. This shared pharmacology suggests a potential new therapeutic dimension for the compound, independent of its receptor-binding profile. Future research could investigate whether belaperidone fumarate, or other fumarate salts of psychoactive compounds, can engage these protective pathways in CNS cells, potentially offering a dual-mechanism approach to treating complex brain disorders.

Compound Primary Indication(s) Key Fumarate-Related Mechanism(s)
Dimethyl Fumarate (DMF) Multiple Sclerosis, Psoriasis mdpi.comdrugbank.comNrf2 pathway activation, NF-κB pathway inhibition, immunomodulation. nih.govwikipedia.orgpatsnap.com
Diroximel Fumarate Multiple Sclerosis nih.govProdrug that converts to monomethyl fumarate (MMF), the active metabolite of DMF. mdpi.com
Monomethyl Fumarate (MMF) Multiple Sclerosis nih.govActive metabolite of DMF and Diroximel Fumarate; directly activates Nrf2 and inhibits NF-κB. wikipedia.orgnih.gov

Advancements in Preclinical Modeling and Enhancement of Predictive Validity for Human Biology

A primary obstacle in developing new treatments for psychiatric disorders has been the poor predictive validity of preclinical animal models. nih.gov That is, promising results in animal studies often fail to translate into efficacy in human clinical trials. nih.govtandfonline.com Historically, models for screening antipsychotics often relied on simple behavioral readouts, such as the reversal of amphetamine-induced hyperlocomotion, which primarily predicts D2 receptor antagonism but fails to capture the complexity of schizophrenia. nih.govfenglaboratory.org

To bridge this translational gap, the field is moving toward more sophisticated modeling strategies designed to enhance predictive validity for human biology. nih.gov

Neurodevelopmental Models: Since schizophrenia is considered a neurodevelopmental disorder, models that incorporate early-life insults (e.g., maternal immune activation or genetic risk factors) are gaining favor. nih.gov These models may better replicate the underlying etiology and delayed onset of symptoms seen in humans. nih.gov

Focus on Endophenotypes: Rather than attempting to model an entire complex syndrome, research is shifting toward modeling specific, heritable, and quantifiable traits (endophenotypes) associated with the illness, such as deficits in prepulse inhibition (a measure of sensorimotor gating) or working memory. tandfonline.comtandfonline.com

Multi-Model Approaches: There is a growing consensus that relying on a single model is inadequate. tandfonline.comtandfonline.com A more robust approach involves testing candidate drugs across a battery of different models (e.g., pharmacological, genetic, and neurodevelopmental) to ensure the observed effects are not model-specific. tandfonline.com

Improving Construct and Neurobiological Validity: The ultimate goal is to create models with strong construct validity (similarity in underlying cause) and neurobiological validity (similarity in pathophysiology at the circuit and cellular level). nih.govfenglaboratory.org This requires a tight, bidirectional feedback loop between preclinical and clinical research, where clinical findings (e.g., from neuroimaging or genetic studies) are used to refine and validate animal models. tandfonline.comresearchgate.net

For a compound like belaperidone, re-evaluation using these advanced preclinical models could provide new insights into its therapeutic potential, particularly for symptom domains like cognitive or negative symptoms that are poorly addressed by older screening methods.

Model Type Description Primary Validity Aim Limitations
Pharmacological Inducing psychosis-like states with drugs (e.g., PCP, amphetamine). nih.govnih.govPredictive Validity: Good for predicting D2 antagonism. fenglaboratory.orgPoorly models negative/cognitive symptoms; lacks etiological relevance. tandfonline.comnih.gov
Genetic Using animals with mutations in risk genes for schizophrenia (e.g., DISC1, 22q11.2). nih.govConstruct Validity: Models the genetic underpinnings of the disorder.The disorder is highly polygenic, so single-gene models may be overly simplistic. nih.gov
Neurodevelopmental Simulating environmental risk factors during early development (e.g., maternal infection, stress). nih.govConstruct/Face Validity: Mimics the delayed onset and etiological factors.Can be complex to implement and may have variable outcomes.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis and characterization of Belaperidone fumarate in early-stage research?

  • Methodological Answer :

  • Step 1 : Follow reproducible synthesis protocols. For novel compounds, document reaction conditions (solvents, catalysts, temperature) and validate purity via HPLC (>95%) and NMR (δ-values for key protons) .

  • Step 2 : Characterize physicochemical properties (e.g., solubility, stability) using standardized assays. For example, use UV-Vis spectroscopy to assess photodegradation under varying pH conditions .

  • Step 3 : Cross-reference spectral data with existing literature to confirm structural integrity. For discrepancies, perform elemental analysis (C, H, N) to resolve ambiguities .

    Key Characterization Parameters
    Purity : HPLC (≥95%), TLC (single spot)
    Structural Confirmation : NMR (1H/13C), FT-IR
    Stability : Accelerated degradation studies (40°C/75% RH, 1 month)
    Solubility : USP buffer systems (pH 1.2–7.4)

Q. How can researchers optimize assay conditions for evaluating this compound’s receptor-binding affinity?

  • Methodological Answer :

  • Use a dose-response matrix to identify IC50 values. For example, test concentrations from 1 nM to 100 μM in triplicate across receptor isoforms .
  • Validate selectivity via counter-screens against structurally related receptors. Apply statistical corrections (e.g., Bonferroni) to mitigate false positives .
  • For cell-based assays, standardize passage numbers and culture conditions to reduce variability .

Advanced Research Questions

Q. How should contradictions between in vitro potency and in vivo efficacy data for this compound be analyzed?

  • Methodological Answer :

  • Step 1 : Audit experimental conditions. Compare in vitro assay parameters (e.g., serum protein binding, metabolic enzymes) with in vivo models (e.g., species-specific pharmacokinetics) .

  • Step 2 : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with effect sizes. Use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability .

  • Step 3 : Reconcile discrepancies by testing metabolites for activity. For example, incubate Belaperidone with liver microsomes and screen metabolites via LC-MS/MS .

    Common Data Contradictions & Solutions
    Low in vivo bioavailability
    Off-target effects in vivo

Q. What strategies are effective for validating the mechanistic hypotheses of this compound’s off-target effects?

  • Methodological Answer :

  • Step 1 : Use CRISPR-Cas9 knockout models to silence candidate off-target genes. Measure changes in efficacy using dose-response assays .
  • Step 2 : Apply systems biology tools (e.g., STRING database) to map protein interaction networks and identify compensatory pathways .
  • Step 3 : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity, siRNA for gene silencing) to rule out assay artifacts .

Methodological Frameworks

  • Experimental Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .
  • Data Interpretation : Use PICOT framework to structure hypotheses: Population (cell/animal models), Intervention (dose/route), Comparison (controls), Outcome (efficacy/toxicity), Timeframe (acute/chronic) .

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